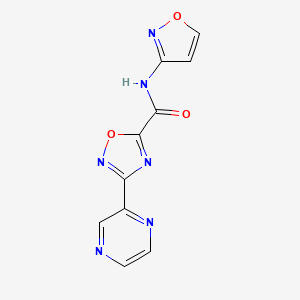

N-(isoxazol-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Description

N-(isoxazol-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a pyrazine ring and at position 5 with an isoxazole-3-carboxamide moiety.

Properties

IUPAC Name |

N-(1,2-oxazol-3-yl)-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N6O3/c17-9(13-7-1-4-18-15-7)10-14-8(16-19-10)6-5-11-2-3-12-6/h1-5H,(H,13,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYJBAXOUHBHKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1NC(=O)C2=NC(=NO2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(isoxazol-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and research findings, supported by data tables and relevant case studies.

Overview of the Compound

This compound is a derivative of the 1,2,4-oxadiazole family, known for their diverse biological activities. The structural features of this compound suggest potential interactions with various biological targets.

Biological Activities

-

Anticancer Activity :

- Compounds containing the 1,2,4-oxadiazole moiety have been reported to exhibit significant anticancer properties. For instance, derivatives have shown inhibitory effects against multiple cancer cell lines. A study indicated that certain oxadiazole derivatives had IC50 values as low as against renal cancer cells .

- In vitro studies have demonstrated that this compound has selective cytotoxicity against various tumor cell lines, indicating its potential as an anticancer agent.

-

Antimicrobial Properties :

- The compound exhibits antimicrobial activity against both bacterial and fungal strains. Research has shown that oxadiazole derivatives can inhibit the growth of pathogens like Staphylococcus aureus and Candida albicans.

- Specific derivatives have demonstrated effectiveness in disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

- Anti-inflammatory Effects :

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for key enzymes involved in cancer progression and inflammation.

- Interaction with Receptors : The structural characteristics allow it to interact with various biological receptors and pathways, modulating cellular responses.

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(isoxazol-3-yl)-3-(pyrazin-2-yl) | Renal Cancer (RXF 486) | 1.143 |

| Novel Oxadiazole Derivative | Ovarian Cancer (OVXF 899) | 2.76 |

| Another Oxadiazole Derivative | Colon Cancer (CXF HT29) | 92.4 |

These findings underscore the promising anticancer properties of this compound and its derivatives.

Scientific Research Applications

Anticancer Activity

- Mechanism of Action : The compound is part of a larger class of oxadiazoles known for their anticancer properties. These compounds often act by inhibiting key enzymes involved in cancer cell proliferation and survival. For instance, some derivatives have been shown to inhibit epidermal growth factor receptor (EGFR) activity, which is crucial for many cancers.

-

Case Studies :

- A study synthesized various oxadiazole derivatives and tested them against multiple cancer cell lines, including HCT-116 and MCF-7. Among these, certain derivatives exhibited IC50 values as low as 0.11 µM against A549 lung cancer cells, demonstrating potent anticancer activity .

- Another investigation focused on the structure-activity relationship (SAR) of oxadiazole derivatives, revealing that electron-donating groups significantly enhance anticancer efficacy .

- Data Table : Below is a summary of selected studies showcasing the anticancer activity of compounds related to N-(isoxazol-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide.

| Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | HCT-116 | 0.11 | |

| Compound B | MCF-7 | 0.20 | |

| Compound C | A549 | 0.2757 | |

| Compound D | SNB-75 | 1.95 |

Antimicrobial Activity

- Broad-Spectrum Efficacy : Compounds containing the oxadiazole moiety have demonstrated broad-spectrum antimicrobial activity against various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.

-

Case Studies :

- Research has indicated that certain oxadiazole derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, a derivative was found to inhibit bacterial growth with an MIC (Minimum Inhibitory Concentration) value lower than standard antibiotics .

- Another study highlighted the effectiveness of oxadiazole-based compounds against specific pathogens responsible for chronic infections, suggesting their potential use in treating resistant infections .

- Data Table : The following table summarizes findings on the antimicrobial activity of related compounds.

Comparison with Similar Compounds

Table 2: Isoxazole Derivatives Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.